

Trovafloxacin mesylate as a selective pannexin 1 (PANX1) channel inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pannexin 1 (PANX1) channels are crucial mediators of cellular communication, involved in ATP release and the propagation of signaling molecules. Their activation is a key event in various physiological processes, including apoptosis, inflammation, and neurotransmission. The discovery of specific inhibitors for PANX1 is paramount for dissecting its roles in health and disease and for developing novel therapeutic strategies. This technical guide provides a comprehensive overview of **trovafloxacin mesylate**, a fluoroquinolone antibiotic, as a potent and selective inhibitor of PANX1 channels. We present key quantitative data, detailed experimental protocols for assessing its inhibitory activity, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of channel biology and pharmacology.

Trovafloxacin Mesylate as a PANX1 Inhibitor: Quantitative Profile



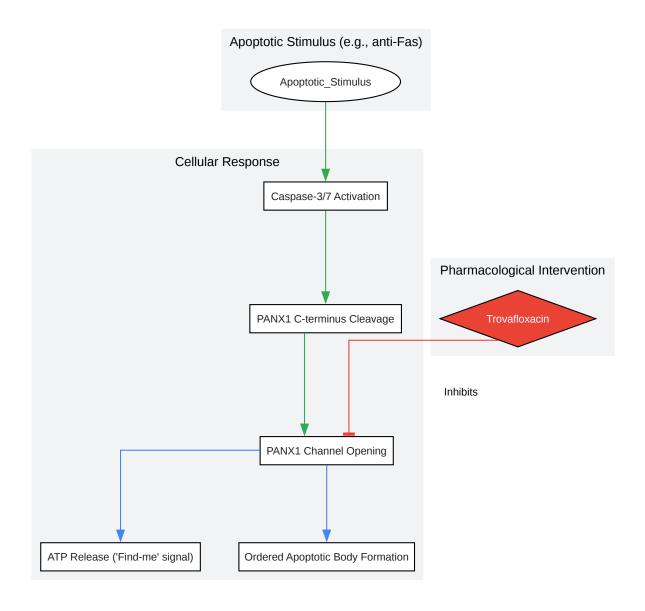
Trovafloxacin has been identified as a direct and potent inhibitor of PANX1 channels. Its inhibitory effects have been characterized through various in vitro assays, providing a clear quantitative profile of its potency and selectivity.

Parameter	Value	Cell Type / System	Reference
IC50 (PANX1 inward current)	~4 μM	Apoptotic Jurkat cells, TEV-cleaved PANX1 channels	[1][2]
Selectivity	Does not inhibit Connexin 43 (Cx43) or Pannexin 2 (PANX2)	Not specified	[2][3]
Effect on ATP Release	Dose-dependent inhibition	Apoptotic Jurkat cells	[1]
Effect on Apoptotic Body Formation	Promotes formation of smaller apoptotic bodies	Apoptotic Jurkat cells	[1]
Effect on PANX1 Open Probability (NPo)	Reduces NPo from ~0.85 to ~0.15	Excised inside-out patches with TEV-cleaved PANX1	[1]

Key Signaling Pathway: Apoptosis-Induced PANX1 Activation and Inhibition by Trovafloxacin

During apoptosis, effector caspases (caspase-3 and -7) cleave the C-terminal tail of the PANX1 protein. This cleavage removes an autoinhibitory domain, leading to the opening of the PANX1 channel. The open channel allows for the release of ATP and other small molecules, which act as "find-me" signals to attract phagocytes for the clearance of the apoptotic cell. Trovafloxacin directly blocks this open channel, preventing the release of these signaling molecules and altering the process of apoptotic body formation.









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- To cite this document: BenchChem. [Trovafloxacin mesylate as a selective pannexin 1 (PANX1) channel inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119685#trovafloxacin-mesylate-as-a-selective-pannexin-1-panx1-channel-inhibitor]

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